![molecular formula C16H12F2N2O3S B10940258 (5Z)-5-[2-(difluoromethoxy)benzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10940258.png)
(5Z)-5-[2-(difluoromethoxy)benzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the difluoromethoxy and furylmethyl groups. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylation reagents, which can be introduced via electrophilic, nucleophilic, or radical pathways.
Attachment of the Furylmethyl Group: This can be accomplished through nucleophilic substitution reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression or protein activity
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-1-[2-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
- 4-{(Z)-1-[2-(METHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Uniqueness
The presence of the difluoromethoxy group in 4-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12F2N2O3S |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
(5Z)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12F2N2O3S/c17-15(18)23-13-6-2-1-4-10(13)8-12-14(21)20(16(24)19-12)9-11-5-3-7-22-11/h1-8,15H,9H2,(H,19,24)/b12-8- |
InChI Key |
RRTLKSPETVJDNH-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CO3)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CO3)OC(F)F |
Origin of Product |
United States |
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